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Cat. No.: B155210 Get Quote

Abstract
Chroman-3-ylmethanamine is a versatile heterocyclic compound that serves as a crucial

building block in medicinal chemistry. Its unique structural scaffold is foundational in the

development of therapeutic agents, particularly those targeting neurological disorders.[1] This

technical guide provides a comprehensive overview of the known physical and chemical

properties of chroman-3-ylmethanamine, detailed experimental protocols for its synthesis and

analysis, and insights into its potential biological activities. The information is tailored for

researchers, scientists, and drug development professionals engaged in the exploration of

novel therapeutics.

Core Properties of Chroman-3-ylmethanamine
Chroman-3-ylmethanamine is a yellow liquid at room temperature.[1] Its fundamental

properties are summarized in the tables below. While some experimental data is available,

many properties are currently based on predictive models and await experimental verification.
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Property Value Source

IUPAC Name
(3,4-dihydro-2H-chromen-3-

yl)methanamine
N/A

Molecular Formula C₁₀H₁₃NO [1]

Molecular Weight 163.22 g/mol [1]

Appearance Yellow liquid [1]

CAS Number 10185-46-3 [1]

Boiling Point Not available

Melting Point Not available

Solubility Not available

pKa Not available

Computed and Predicted Properties
Property Value Source

Heavy Atom Count 12 [2]

Rotatable Bond Count 1 [2]

Monoisotopic Mass 163.099714038 [2]

Synthesis and Experimental Protocols
The synthesis of chroman-3-ylmethanamine is not extensively detailed in publicly available

literature. However, a general and effective method for the synthesis of related chroman

derivatives involves the reduction of a 3-nitrochromene precursor. This approach allows for the

introduction of the amine functionality at a late stage of the synthesis. Below is a representative

protocol adapted for the synthesis of chroman-3-ylmethanamine.

Synthesis of Chroman-3-ylmethanamine via Reduction
of 3-Nitrochromene
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This protocol outlines a two-step process starting from a suitable chromene derivative. The first

step involves the nitration of the chromene, followed by reduction to the desired amine.

Step 1: Nitration of a Chromene Precursor A suitable chromene precursor is reacted with a

nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature

conditions to introduce a nitro group at the 3-position, yielding a 3-nitrochromene intermediate.

Step 2: Reduction of 3-Nitrochromene to Chroman-3-ylmethanamine

Reagents and Equipment:

3-Nitrochromene intermediate (1 mmol)

Methanol (10 mL)

Palladium on carbon (10% w/w, 0.1 mmol)

Hydrogen gas supply (balloon or hydrogenation apparatus)

Round-bottom flask and magnetic stirrer

Procedure:

Dissolve the 3-nitrochromene (1 mmol) in methanol (10 mL) in a round-bottom flask.

Carefully add palladium on carbon (10% w/w, 0.1 mmol) to the solution.

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at

room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically

complete within 6 hours.

Upon completion, filter the reaction mixture through a pad of Celite to remove the

palladium catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude chroman-3-
ylmethanamine.

Purify the crude product by column chromatography on silica gel to obtain the final

product.

General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of

chroman derivatives.
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A generalized workflow for the synthesis and purification of chroman-3-ylmethanamine.

Biological Activity and Signaling Pathways
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While direct studies on the biological targets of chroman-3-ylmethanamine are limited, the

broader class of chroman derivatives has been investigated for various therapeutic

applications. Notably, several chroman-based molecules have been identified as potent

inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[3][4][5][6][7] The

ROCK signaling pathway is a critical regulator of cellular processes such as actin cytoskeleton

organization, cell motility, and smooth muscle contraction. Dysregulation of this pathway is

implicated in various diseases, including hypertension, glaucoma, and cancer.

The Rho/ROCK Signaling Pathway
The Rho/ROCK pathway is initiated by the activation of the small GTPase, RhoA. Upon

activation, RhoA binds to and activates ROCK, which in turn phosphorylates downstream

substrates, leading to various cellular responses. The diagram below illustrates this pathway

and the inhibitory action of chroman derivatives.
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Inhibition of the Rho/ROCK signaling pathway by chroman derivatives.
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The potential for chroman-3-ylmethanamine and its derivatives to modulate the ROCK

pathway makes it a compound of significant interest for drug discovery programs targeting

diseases with underlying ROCK hyperactivation. Further research is warranted to elucidate the

specific interactions and therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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